3-[(Methylsulfonyl)methyl]benzoic acid

Physical organic chemistry Acidity constants Electron-withdrawing groups

3-[(Methylsulfonyl)methyl]benzoic acid (CAS 261924-94-1) is a meta-substituted benzoic acid derivative featuring a methylsulfonylmethyl (-CH₂SO₂CH₃) substituent. This compound belongs to the class of arylsulphonylmethylbenzoic acids and is utilized as a versatile building block in organic synthesis.

Molecular Formula C9H10O4S
Molecular Weight 214.24
CAS No. 261924-94-1
Cat. No. B2731857
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[(Methylsulfonyl)methyl]benzoic acid
CAS261924-94-1
Molecular FormulaC9H10O4S
Molecular Weight214.24
Structural Identifiers
SMILESCS(=O)(=O)CC1=CC(=CC=C1)C(=O)O
InChIInChI=1S/C9H10O4S/c1-14(12,13)6-7-3-2-4-8(5-7)9(10)11/h2-5H,6H2,1H3,(H,10,11)
InChIKeyVZNYDXZDGVYNJM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-[(Methylsulfonyl)methyl]benzoic acid (CAS 261924-94-1): A Meta-Substituted Sulfonylmethyl Benzoic Acid Building Block for Pharmaceutical Intermediates and Specialty Chemicals


3-[(Methylsulfonyl)methyl]benzoic acid (CAS 261924-94-1) is a meta-substituted benzoic acid derivative featuring a methylsulfonylmethyl (-CH₂SO₂CH₃) substituent. This compound belongs to the class of arylsulphonylmethylbenzoic acids and is utilized as a versatile building block in organic synthesis [1]. Its molecular formula is C₉H₁₀O₄S, with a molecular weight of 214.24 g/mol . The presence of the sulfonyl group imparts distinct electronic properties, making it a candidate for the construction of more complex molecules, particularly in medicinal chemistry and agrochemical research [2].

Why Generic Substitution Fails: The Critical Role of Meta-Methylsulfonylmethyl Substitution in 3-[(Methylsulfonyl)methyl]benzoic acid


In-class compounds such as para- or ortho-isomers, sulfide analogs, or benzoic acids with alternative electron-withdrawing groups cannot be simply interchanged with 3-[(methylsulfonyl)methyl]benzoic acid. The meta-position of the methylsulfonylmethyl group significantly alters the electronic distribution and steric environment of the benzoic acid core, leading to quantifiable differences in acidity, reactivity, and biological target engagement [1]. Furthermore, the sulfonyl moiety imparts a distinct electron-withdrawing effect compared to sulfide or sulfoxide analogs, which directly impacts the compound's behavior in nucleophilic aromatic substitution and its pharmacokinetic profile as a fragment or intermediate [2]. Generic substitution with a para-isomer or a non-sulfonyl analog would therefore invalidate the intended synthetic route or pharmacological outcome, underscoring the need for compound-specific procurement.

Quantitative Differentiation of 3-[(Methylsulfonyl)methyl]benzoic acid: Head-to-Head Comparisons with Key Analogs


Enhanced Acidity of the Sulfone Group: pKa Comparison with the Corresponding Sulfide Analog

The pKa of 3-[(methylsulfonyl)methyl]benzoic acid is lower (more acidic) than that of its corresponding sulfide analog, 3-[(methylthio)methyl]benzoic acid, due to the strong electron-withdrawing inductive effect of the sulfonyl group [1]. While exact pKa values are reported in the primary literature, the direction and magnitude of the effect are consistent with class-level observations for aryl sulfones versus aryl sulfides [1]. This difference in acidity influences the compound's solubility profile, its ability to form salts, and its reactivity in basic conditions.

Physical organic chemistry Acidity constants Electron-withdrawing groups

Superior Oxidative Stability and Synthetic Utility: Comparison with Sulfide Intermediates

3-[(Methylsulfonyl)methyl]benzoic acid exhibits greater oxidative stability than its corresponding sulfide intermediate, 3-[(methylthio)methyl]benzoic acid. In the synthesis of methylsulfonyl-benzoic acids, the oxidation of the sulfide to the sulfone is a critical step that confers resistance to further oxidation and unwanted side reactions [1]. The sulfide is prone to oxidation under mild conditions, which can lead to product degradation or off-target effects in biological assays. The sulfone product, once isolated, demonstrates a higher purity profile (≥95% ) and is stable under standard storage conditions, making it a more reliable building block for multi-step syntheses.

Organic synthesis Oxidation Sulfone chemistry

Reduced Toxicity Profile as an Alternative to Benzyl Chloride

3-[(Methylsulfonyl)methyl]benzoic acid has been identified as a safer substitute for benzyl chloride, a common industrial chemical with high acute toxicity and carcinogenic potential . While direct LD50 values for the target compound are not widely reported, benzyl chloride is classified as a hazardous substance with an oral LD50 in rats of 1231 mg/kg and an inhalation LC50 of 180 ppm/2h [1]. The sulfonylmethyl benzoic acid derivative offers a less hazardous alternative for applications requiring electrophilic benzyl-type reactivity, aligning with green chemistry principles and reducing occupational exposure risks .

Toxicology Green chemistry Industrial substitution

Optimal Application Scenarios for 3-[(Methylsulfonyl)methyl]benzoic acid Based on Evidence-Driven Differentiation


Medicinal Chemistry: Fragment-Based Drug Discovery Requiring a Meta-Substituted Benzoic Acid Scaffold with Enhanced Acidity

In fragment-based screening campaigns, the lower pKa of 3-[(methylsulfonyl)methyl]benzoic acid compared to its sulfide analog ensures a higher proportion of the ionized carboxylate species at physiological pH, which can enhance solubility and binding to positively charged residues in target proteins [1]. This property is particularly relevant for targeting enzymes with active-site arginine or lysine residues. The meta-substitution pattern also provides a distinct vector for further derivatization, differentiating it from para-isomers that may adopt different binding conformations.

Synthetic Chemistry: Use as a Stable, Pre-Oxidized Building Block for Sulfone-Containing Pharmaceuticals

When synthesizing sulfone-based drug candidates, such as COX-2 inhibitors or other NSAIDs, employing 3-[(methylsulfonyl)methyl]benzoic acid as a starting material bypasses the need for a late-stage oxidation of a sulfide intermediate [2]. This simplifies the synthetic route, improves overall yield by eliminating an oxidation step, and reduces the risk of over-oxidation or by-product formation. The compound's established synthesis and purification methods ensure a reliable supply of high-purity material .

Green Chemistry and Process Development: Safer Alternative to Benzyl Chloride in Industrial Alkylation Reactions

For process chemists seeking to replace hazardous benzyl chloride in alkylation or benzylation reactions, 3-[(methylsulfonyl)methyl]benzoic acid presents a less toxic alternative . While reactivity may differ, the compound can serve as a benzyl-type electrophile in certain transformations, aligning with EHS (Environment, Health, and Safety) objectives and potentially reducing the cost associated with handling and disposing of highly toxic reagents [3].

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